molecular formula C27H22ClNO5 B11102648 2-oxo-2-phenylethyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate

2-oxo-2-phenylethyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate

Cat. No.: B11102648
M. Wt: 475.9 g/mol
InChI Key: GWXVZEDPUDCKCM-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is a complex organic compound that features a combination of indole, phenyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2-phenylethyl acetate with 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity. The combination of the indole, phenyl, and acetate groups makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C27H22ClNO5

Molecular Weight

475.9 g/mol

IUPAC Name

phenacyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C27H22ClNO5/c1-17-22(15-26(31)34-16-25(30)18-6-4-3-5-7-18)23-14-21(33-2)12-13-24(23)29(17)27(32)19-8-10-20(28)11-9-19/h3-14H,15-16H2,1-2H3

InChI Key

GWXVZEDPUDCKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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